4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine
Overview
Description
4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine is a chemical compound with the molecular formula C16H18BrN3O. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine core, a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains a benzyloxy group, a bromo group, and a piperidin-1-yl group attached to the pyrimidine ring .
Scientific Research Applications
Antiviral Activity
Research has demonstrated the potential of pyrimidine derivatives in antiviral therapy. For example, 5-substituted-2,4-diaminopyrimidine derivatives have shown marked inhibitory effects on retrovirus replication in cell culture, indicating potential applications in HIV treatment and other viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).
Antimicrobial and Anticancer Properties
Pyrimidine derivatives also exhibit a wide range of bioactivities, including cytotoxic properties against both normal and cancer cell lines. A study synthesizing various 5-hydroxymethylpyrimidines highlighted their moderate anticancer properties, providing a foundation for further exploration of pyrimidine-based compounds in cancer research (Stolarczyk et al., 2021).
Enzyme Inhibition for Therapeutic Applications
Pyrimidine derivatives are identified as potent inhibitors of various enzymes, demonstrating the therapeutic potential of these compounds. For instance, phenylselenenyl- and phenylthio-substituted pyrimidines have shown inhibitory activity against dihydrouracil dehydrogenase and uridine phosphorylase, enzymes relevant in metabolic pathways and potential targets for drug development (Goudgaon, Naguib, el Kouni, Schinazi, 1993).
Structural and Material Science Applications
The structural analysis and characterization of pyrimidine derivatives, such as 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, provide insights into their potential applications in material science. These compounds can form the basis for developing new materials with specific optical, electronic, or biochemical properties (Sharma et al., 2014).
Future Directions
Piperidine derivatives, including 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
5-bromo-4-phenylmethoxy-2-piperidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-14-11-18-16(20-9-5-2-6-10-20)19-15(14)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSRNYMWDTVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654783 | |
Record name | 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-22-7 | |
Record name | 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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